molecular formula C7H2F4O2 B042984 2,3,4,5-Tetrafluorobenzoic acid CAS No. 1201-31-6

2,3,4,5-Tetrafluorobenzoic acid

Cat. No. B042984
CAS RN: 1201-31-6
M. Wt: 194.08 g/mol
InChI Key: SFKRXQKJTIYUAG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzoic acid is a white to light yellow crystal powder . It is used in the synthesis of diterpenoid analogs as antitumor compounds and in the synthesis of novel quinoline lactones .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrafluorobenzoic acid involves the reaction of tetrafluoro phthalic acid with trifluoromethanesulfonic acid three positive fourth ammonium salt in an autoclave . The reaction is carried out at 150-155 °C for 5.5 hours .


Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrafluorobenzoic acid is C7H2F4O2 . Its molecular weight is 194.08 .


Chemical Reactions Analysis

2,3,4,5-Tetrafluorobenzoic acid can react with thionyl chloride in the presence of a catalyst to produce 2,3,4,5-tetrafluorobenzoyl chloride and hydrogen chloride gas as a byproduct .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrafluorobenzoic acid is a solid with a melting point of 85-87 °C (lit.) . It has a density of 1.6±0.1 g/cm^3, a boiling point of 239.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Preparation of Organotin Derivatives

2,3,4,5-Tetrafluorobenzoic acid has been used in the preparation of a series of new organotin (IV) 2,3,4,5-tetrafluorobenzoic acid derivatives . Organotin compounds have a wide range of applications in fields such as biocides, catalysts, and PVC stabilizers.

Pharmaceutical Intermediate

This compound is an important pharmaceutical intermediate, especially in the preparation of third-generation carbostyril family antibacterial drugs . These include Levofloxacin, Fleroxacin, Lomefloxacin, Rufloxacin, and Sparfloxacin .

Synthesis of 4-Hydroxy-1-(3-Pyridyl)-1-Butanone-Tetrafluorobenzoate

2,3,4,5-Tetrafluorobenzoic acid has been used in the synthesis of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate . This compound is a significant intermediate in the synthesis of various pharmaceuticals.

Synthesis of N-[(4-Carbamoylphenyl)carbamothioyl]-2,3,4,5-Tetrafluorobenzamide

Another application of 2,3,4,5-Tetrafluorobenzoic acid is in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide . This compound has potential applications in medicinal chemistry.

Safety And Hazards

2,3,4,5-Tetrafluorobenzoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Several papers have been published on 2,3,4,5-Tetrafluorobenzoic acid. For example, one paper discusses the effect of crystallization conditions and position of fluorine . Another paper discusses the preparation of 2,3,4,5-Tetrafluorobenzoic acid . These papers provide valuable insights into the properties and potential applications of 2,3,4,5-Tetrafluorobenzoic acid.

properties

IUPAC Name

2,3,4,5-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKRXQKJTIYUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304992
Record name 2,3,4,5-Tetrafluorobenzoic acid
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Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorobenzoic acid

CAS RN

1201-31-6
Record name 2,3,4,5-Tetrafluorobenzoic acid
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-
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Record name 1201-31-6
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-
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Record name 2,3,4,5-Tetrafluorobenzoic acid
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Synthesis routes and methods I

Procedure details

Into a 300 ml three necked flask, 20 g (0.096 mol) of the 2,3,4,5-tetrafluorobenzoic acid-methyl ester prepared in Example 15 and 40 g of 70 wt % sulfuric acid were charged, and the mixture was reacted for 10 hours at 140° C. with stirring. Then, 100 ml of water was added to the reaction solution, and the mixture was left to cool. Then, the mixture was extracted with hot toluene. Then, the solvent was distilled off to obtain 17.1 g of 2,3,4,5-tetrafluorobenzoic acid. The yield was 92%.
[Compound]
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three
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300 mL
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20 g
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Synthesis routes and methods II

Procedure details

We have studied the method of the U.S. Pat. No. 2,439,237 to determine whether or not it can be applied to 3,4,5,6-tetrafluorophthalic acid which is the starting material for the present invention. As indicated in a comparative experiment (control), 3,4,5,6-tetrafluorophthalic acid was simply heated in an alkaline aqueous solution in accordance with the method of the U.S. Patent for the purpose of decarbonating the acid. The reaction which ensued mainly gave rise to trifluorophenol having fluorine atoms substituted by hydroxyl groups and failed to produce 2,3,4,5-tetrafluorobenzoic acid selectively. It may be safely concluded that the fluorine atom at the para position of a benzene ring posessing such an electron-attracting group as the --COOH group is more susceptible to the nucleophilic substitution reaction than the chlorine atom at the same position. By the method of the U.S. Pat. No. 2,439,237, therefore, the alkaline substance is believed to form a phenol by substitution of the fluorine atom. It is, accordingly, proper to conclude that the method, when applied to 3,4,5,6-tetrafluorophthalic acid, is liable to induce secondary reactions and is not useful for the decarboxylation aimed at by the present invention. Methods for the decarboxylation of 3,4,5,6-tetrafluorophthalic acid are described in G. G. Yacobson et al, Journal of General Chemistry, 36, No. 1,144 (1966) and British Pat. No. 2,122,190. The former method causes this acid to react in dimethylformamide as a solvent at a temperature of 145° C. This method, however, dose not deserve commercialization because it produce 2,3,4,5-tetrafluorobenzoic acid in low a yield of 44.0 mol %. The latter method causes the acid to react in an organic solvent, and that at a temperature of 200° C. It does not produce any 2,3,4,5-tetrafluorobenzoic acid but barely gives rise to 1,2,3,4,-tetrafluorobenzene in a yield of 0.5%.
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Synthesis routes and methods III

Procedure details

Decarboxylation of 150 g of 3,4,5,6-tetrafluorophthalic acid in 500 g of water was effected by following the procedure of Example 1, except that 54.2 g (0.315 mole) of calcium sulfate dihydrate was used as a catalyst and the heating and stirring were carried out at 170° C. for 14 hous [pH 1.37 at 70° C. at the time of charging]. After completion of the reaction, the reaction product was separated by following the procedure, to produce 2,3,4,5-tetrafluorobenzoic acid in a yield of 86.4 mole % as found by the same calculation.
Quantity
150 g
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500 g
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54.2 g
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Synthesis routes and methods IV

Procedure details

In a flask of an inner volume of 1 liter, 200 g (1.0 mole) of 3,4,5,6-tetrafluorophthalonitrile, 459 g of sulfuric acid, and 391 g of water were placed and heated and stirred for reaction under reflux for 17 hours. After completion of the reaction, the reactant was cooled. The precipitate of 3,4,5,6-tetrafluorophthalic acid consequently formed was separated by filtration. The cake, on analysis, was found to contain 5.0% by weight of sulfuric acid, 2.0% by weight of ammonium sulfate, and 7.2% by weight of water in addition to 3,4,5,6-tetrafluorophthalic acid. In an autoclave having an inner volume of 1 liter, 175 g (150 g as tetrafluorophthalic acid) of a total of 263 g of the cake, 14.0 (0.189 mole) of calcium hydroxide, and 500 g of water were placed and heated and stirred for decarboxylation at 160 ° C. for 18 hours [pH 1.90 at 70° C. at the time of charging]. The reaction mixture was then treated thereafter by following the procedure of Example 1, to produce white 2,3,4,5-tetrafluorobenzoic acid. By the same calculation as in Example 1, this example was found to have produced 2,3,4,5-tetrafluorobenzoic acid in a yield of 96.4 mole % based on 3,4,5,6-tetrafluorophthalic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,3,4,5-Tetrafluorobenzoic acid?

A1: 2,3,4,5-Tetrafluorobenzoic acid has the molecular formula C7H2F4O2 and a molecular weight of 206.09 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize 2,3,4,5-Tetrafluorobenzoic acid?

A2: Researchers often employ infrared spectroscopy (IR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of 2,3,4,5-Tetrafluorobenzoic acid. [, , , , ]

Q3: What is the main application of 2,3,4,5-Tetrafluorobenzoic acid?

A3: 2,3,4,5-Tetrafluorobenzoic acid serves as a crucial intermediate in synthesizing fluoroquinolone antibiotics. [, , , , , , , , , ]

Q4: Can you describe a typical synthesis route for 2,3,4,5-Tetrafluorobenzoic acid?

A4: A common approach involves using tetrachloride phthalic anhydride as the starting material. The synthesis proceeds through imidation, fluorination, hydrolysis, and decarboxylation steps. [, , ]

Q5: Are there alternative synthesis methods for 2,3,4,5-Tetrafluorobenzoic acid?

A5: Yes, researchers have explored various synthetic routes, including starting with phthalic anhydride and employing chlorination, imidation, fluorination, hydrolysis, and decarboxylation reactions. [, ] Another method utilizes esterification followed by nitration. []

Q6: How can the synthesis of 2,3,4,5-Tetrafluorobenzoic acid be made more efficient?

A6: Studies have demonstrated that using phase transfer catalysts like hexadecyltrimethyl and tetrabutylammonium bromide can significantly reduce reaction times and enhance yields during imidation and fluorination. [, ] Similarly, adding surfactants like sodium dodecyl benzene sulfonate can improve the efficiency of the hydrolysis step. []

Q7: Beyond pharmaceuticals, what other applications utilize 2,3,4,5-Tetrafluorobenzoic acid?

A7: 2,3,4,5-Tetrafluorobenzoic acid has proven useful in developing sustained-release tracers for monitoring inflow profiles in horizontal wells in the oil and gas industry. [] It's also employed as a ligand in synthesizing various metal complexes, enabling the exploration of their potential applications in materials science and catalysis. [, , , ]

Q8: How does the structure of 2,3,4,5-Tetrafluorobenzoic acid contribute to its material compatibility?

A8: The presence of both carboxylic acid and tetrafluorophenyl groups in its structure allows 2,3,4,5-Tetrafluorobenzoic acid to interact with both inorganic and organic components, making it versatile for building metal-organic frameworks and modifying the surface of materials like barium titanate nanoparticles. [, , , ]

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